

NSC45586 solubility and stability in media

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Compound of Interest

Compound Name: NSC45586

Cat. No.: B10825447

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Application Notes and Protocols: NSC45586

Topic: NSC45586 Solubility and Stability in Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

NSC45586 is a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2)[1]. These phosphatases act as negative regulators of the Akt signaling pathway, a crucial pathway involved in cell survival, growth, and proliferation[2][3][4]. By inhibiting PHLPP1/2, NSC45586 leads to an increase in the phosphorylation and activation of Akt, making it a valuable tool for studying the physiological and pathological roles of this signaling cascade[5][6]. This document provides detailed information on the solubility and stability of NSC45586 in various solvents and culture media, along with protocols for its preparation and use in experimental settings.

Physicochemical Properties

Molecular Formula: C20H17N6NaO3

Molecular Weight: 412.38 g/mol

• CAS Number: 6300-44-3

Solubility Data



The solubility of **NSC45586** has been determined in several common laboratory solvents. It is important to note that for aqueous solutions, the sodium salt form of **NSC45586** shows improved solubility. The data presented below is crucial for the preparation of stock solutions and experimental media.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	82	198.84	Fresh, anhydrous DMSO is recommended as moisture can reduce solubility[1].
Water	Insoluble	-	The free acid form is generally insoluble in water. The sodium salt has some aqueous solubility[1][7][8].
Ethanol	Insoluble	-	[1][8]
CMC-NA	≥ 5	-	A homogeneous suspension can be prepared for in vivo oral administration[1] [8].

Note: For the sodium salt of **NSC45586** (MedChemExpress HY-19820A), a solubility of 5 mg/mL in water (12.12 mM) can be achieved with ultrasonication and heating to 80°C[7].

Stability in Media

NSC45586 has been demonstrated to be highly stable under standard cell culture conditions. A study using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) found no evidence of hydrolysis, oxidation, or other forms of degradation.



Media	Serum Concentration	Incubation Time	Temperature	Stability
Cell Culture Medium	10% FBS	72 hours	37°C	Highly Stable[6].
Mouse Plasma	-	72 hours	37°C	Highly Stable[6].

Experimental Protocols Protocol 1: Preparation of NSC45586 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **NSC45586** in DMSO, which can then be diluted to the desired working concentration in cell culture media.

Materials:

- NSC45586 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Sterile, low-protein binding microcentrifuge tubes
- Vortex mixer

Procedure:

- Allow the NSC45586 vial to equilibrate to room temperature before opening.
- Aseptically weigh the desired amount of NSC45586 powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for an 82 mg/mL stock, add 1 mL of DMSO to 82 mg of NSC45586).
- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
- Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.



Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Assessment of NSC45586 Stability in Cell Culture Media using LC-MS/MS

This protocol provides a general method for confirming the stability of **NSC45586** in a specific cell culture medium over a time course.

Materials:

- NSC45586 stock solution (in DMSO)
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
- Sterile multi-well plates (e.g., 24-well)
- Humidified incubator (37°C, 5% CO₂)
- · Acetonitrile (ACN), cold, with an internal standard
- Microcentrifuge
- HPLC vials

Procedure:

- Preparation of Working Solution: Prepare a working solution of NSC45586 by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 μM).
- Incubation: Add 1 mL of the **NSC45586** working solution to triplicate wells of a multi-well plate for each condition (with and without serum).
- Incubate the plate at 37°C in a humidified incubator with 5% CO2.
- Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 μL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.

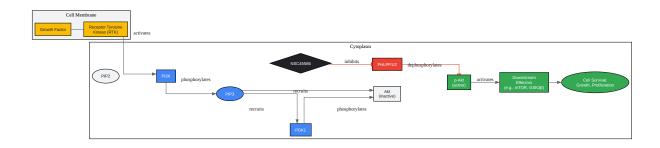


- Protein Precipitation and Extraction: To each 100 μL aliquot, add 200 μL of cold acetonitrile containing an internal standard. This will precipitate proteins and extract the compound.
- Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Sample Transfer: Carefully transfer the supernatant to HPLC vials for LC-MS/MS analysis.
- LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of NSC45586 remaining at each time point.
- Data Analysis: Determine the percentage of NSC45586 remaining at each time point by normalizing the peak area to the peak area at time 0.

Visualizations Signaling Pathway

The following diagram illustrates the mechanism of action of **NSC45586**. It inhibits PHLPP1 and PHLPP2, which are phosphatases that dephosphorylate and inactivate Akt. By inhibiting PHLPP, **NSC45586** promotes the phosphorylation and activation of Akt, leading to downstream cellular effects such as cell survival and proliferation.





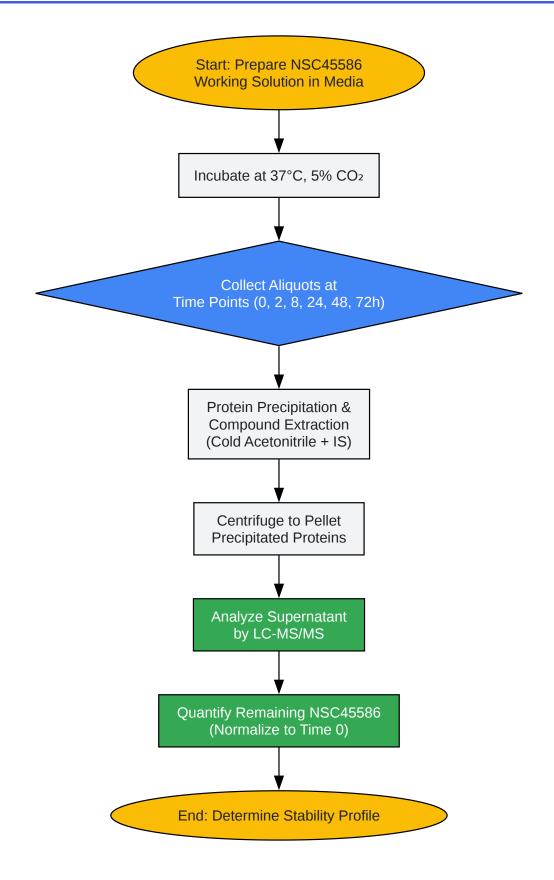
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Caption: Mechanism of action of NSC45586 in the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram outlines the workflow for assessing the stability of **NSC45586** in cell culture media.





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Caption: Workflow for assessing the stability of NSC45586 in cell culture media.



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